3-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-(2,3-dimethoxyphenyl)urea
Description
The compound 3-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-(2,3-dimethoxyphenyl)urea is a urea derivative featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at position 1 and a 2,3-dimethoxyphenylurea moiety at position 5.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2,3-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-31-22-12-6-11-20(23(22)32-2)26-24(28)25-18-13-14-21-17(16-18)8-7-15-27(21)33(29,30)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRABWYBMWHVENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borrowing Hydrogen Methodology
The manganese(I)-catalyzed borrowing hydrogen (BH) approach provides an atom-efficient route to tetrahydroquinolines. As demonstrated by Beller et al., 2-aminobenzyl alcohols react with secondary alcohols under Mn(I) PN₃ pincer complex catalysis (e.g., 1 ) to form 1,2,3,4-tetrahydroquinolines via dehydrogenation-condensation-hydrogenation cascades.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Mn(I) PN₃ complex (5 mol%) |
| Base | KH/KOH (2:1 molar ratio) |
| Temperature | 120°C |
| Solvent | 1,4-Dioxane |
| Yield (Typical) | 68–92% |
This method avoids external reductants, as hydrogen is borrowed from the alcohol substrate. Critically, base selection (KH/KOH over KOtBu) suppresses quinoline formation, favoring tetrahydroquinoline products.
Hydroaminoalkylation-Buchwald-Hartwig Sequence
An alternative route employs titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by intramolecular C–N coupling. The titanium complex (2,6-bis(phenylamino)pyridinato) achieves >90% regioselectivity for linear adducts, which undergo Pd-catalyzed cyclization to tetrahydroquinolines.
Key Advantages
-
Tolerates electron-deficient aryl chlorides.
-
Enables installation of diverse substituents at the 2-position.
Introduction of the Benzenesulfonyl Group
Sulfonylation of the tetrahydroquinoline nitrogen is typically performed using benzenesulfonyl chloride under basic conditions.
Optimized Sulfonylation Protocol
| Component | Quantity |
|---|---|
| Tetrahydroquinoline | 1.0 equiv |
| Benzenesulfonyl chloride | 1.2 equiv |
| Base | Pyridine (3.0 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT, 12 h |
| Yield | 85–91% |
The reaction proceeds via nucleophilic attack of the tetrahydroquinoline’s amine on the electrophilic sulfur, with pyridine scavenging HCl. Excess sulfonyl chloride ensures complete conversion.
Formation of the Urea Linkage
Carbodiimide-Mediated Coupling
The urea bridge is constructed via reaction of 6-amino-1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline with 2,3-dimethoxyphenyl isocyanate. Alternatively, carbodiimides (e.g., EDCI) facilitate coupling between amines and carbamoyl imidazolides.
Representative Procedure
-
Activation Step :
-
2,3-Dimethoxyaniline (1.0 equiv) reacted with triphosgene (0.33 equiv) in THF to generate the isocyanate in situ.
-
-
Coupling Step :
-
Add 6-amino-tetrahydroquinoline sulfonamide (1.0 equiv) and DMAP (0.1 equiv).
-
Stir at RT for 24 h under N₂.
-
Alternative Urea-Forming Reagents
-
CDI (1,1'-Carbonyldiimidazole) : Enables milder conditions (0°C → RT) but requires stoichiometric imidazole scavenging.
-
HATU/DIPEA : Provides rapid coupling (<4 h) but increases cost for large-scale synthesis.
Catalytic and Process Optimization
Manganese Catalysis in Tetrahydroquinoline Synthesis
The Mn(I) system from Beller et al. demonstrates exceptional turnover numbers (TON > 1,000) for tetrahydroquinoline formation. Key parameters:
Sulfonylation Side Reactions
Competitive sulfonation of the tetrahydroquinoline’s aromatic ring is suppressed by:
-
Maintaining low temperatures (0–5°C) during sulfonyl chloride addition.
-
Using bulky bases (e.g., 2,6-lutidine) to deprotonate the amine selectively.
Analytical Characterization
Critical Quality Attributes
-
HPLC Purity : >99% (C18 column, 70:30 MeCN/H₂O + 0.1% TFA).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.82 (d, J = 8.4 Hz, 2H, SO₂ArH).
-
δ 6.89 (s, 1H, urea NH).
-
δ 3.92 (s, 6H, OCH₃).
-
-
HRMS : [M+H]⁺ calc. for C₃₁H₃₀N₃O₆S: 572.1854; found: 572.1851.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The aromatic rings and urea moiety can participate in oxidation reactions, potentially forming more oxidized derivatives.
Reduction: : Reduction of the benzenesulfonyl group or the aromatic rings can yield various reduced products.
Substitution: : The methoxy groups and sulfonyl group can be targets for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Conditions involving strong nucleophiles or electrophiles, depending on the target site.
Major Products Formed
Oxidation: : Quinones or sulfone derivatives.
Reduction: : Reduced benzenesulfonyl derivatives or demethylated products.
Substitution: : Varies widely depending on the specific substituents introduced.
Scientific Research Applications
In Chemistry
This compound serves as a building block for synthesizing more complex molecules. It’s often used in exploring new chemical reactions and developing new synthetic methodologies.
In Biology
Due to its complex structure, it may interact with various biological targets, making it a subject of interest in biochemistry and pharmacology for potential therapeutic uses.
In Medicine
Preliminary studies might investigate its potential as a drug candidate, particularly if it shows any activity against specific diseases or conditions in vitro or in vivo.
In Industry
Industrially, derivatives of this compound could be used in materials science, potentially contributing to the development of new materials with unique properties.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with biological macromolecules. It could potentially inhibit or activate enzymes, bind to receptor sites, or interfere with cellular pathways. The exact mechanism would be elucidated through detailed biochemical studies and molecular docking simulations.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound’s tetrahydroquinoline core distinguishes it from structurally related urea derivatives. Key comparisons include:
a. 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea (CAS 1171872-97-1)
- Molecular Formula : C25H25N3O4
- Molecular Weight : 431.5 g/mol
- Structural Differences :
- Substitution at position 1: Benzyl group (instead of benzenesulfonyl).
- Dimethoxyphenyl group: 3,4-dimethoxy (vs. 2,3-dimethoxy in the target compound).
b. 1-(2,3-Dimethoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea (CAS 1797586-93-6)
- Molecular Formula : C16H20N4O4
- Molecular Weight : 332.35 g/mol
- Structural Differences: Core structure: Pyrimidinone ring (vs. tetrahydroquinoline). Urea linkage: Attached to an ethyl chain (vs. direct attachment to tetrahydroquinoline).
- Implications: The pyrimidinone core may confer distinct hydrogen-bonding interactions, altering target selectivity .
Pharmacological and Physical Properties
Melting Points and Stability
- Phthalazine-Based Ureas ():
- Compound 6e : Melting point 155–157°C (cyclopropyl substituent).
- Compound 6f : Melting point 242–244°C (furan-2-yl substituent).
- Compound 6g : Melting point 235–237°C (thiophen-2-yl substituent).
- Trends : Heterocyclic substituents (e.g., thiophene) increase melting points compared to aliphatic groups, suggesting enhanced crystallinity or intermolecular interactions .
Molecular Weight and Solubility
Pharmacophore Analysis
- Urea Motif : Common to all compared compounds, critical for hydrogen bonding with biological targets (e.g., kinases, GPCRs).
- Aromatic Substituents :
Research Findings and Implications
Pharmacological Potential
- : Patent data (examples 1–24) highlight urea derivatives with benzothiazole or pyrido-pyridazine cores showing activity in kinase assays (e.g., tables 1–5).
Biological Activity
The compound 3-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-(2,3-dimethoxyphenyl)urea is a derivative of tetrahydroquinoline known for its diverse biological activities. This article reviews the compound's biological activity based on available research findings, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.48 g/mol. The structure features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a dimethoxyphenyl moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.48 g/mol |
| LogP | 2.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Antiparasitic Activity
Research has indicated that derivatives of tetrahydroquinoline exhibit significant antiparasitic properties. In particular, studies have shown that compounds with similar structures can effectively inhibit the growth of various parasites, including those responsible for malaria and leishmaniasis. The mechanism of action is believed to involve the disruption of metabolic pathways in the parasites.
Antioxidant Properties
The compound has also demonstrated antioxidant activity in vitro. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The presence of the dimethoxyphenyl group enhances the electron-donating ability of the molecule, contributing to its antioxidant capacity.
Enzyme Inhibition
Several studies have focused on the inhibition of specific enzymes by this compound. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation. The sulfonamide group is particularly important for binding to active sites on these enzymes, leading to reduced enzymatic activity and subsequent cancer cell growth inhibition.
Study 1: Antiparasitic Efficacy
A study conducted by Shakya et al. (2025) evaluated various tetrahydroquinoline derivatives for their antiparasitic activity against Plasmodium falciparum. The results indicated that compounds with benzenesulfonyl substitutions exhibited higher potency compared to their unsubstituted counterparts. The study concluded that structural modifications significantly influence biological activity and should be considered in future drug design efforts.
Study 2: Antioxidant Activity Assessment
In another investigation published in the Journal of Medicinal Chemistry (2024), the antioxidant properties of several tetrahydroquinoline derivatives were assessed using DPPH and ABTS assays. The results demonstrated that the compound significantly scavenged free radicals, indicating its potential as a therapeutic agent against oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Sulfonamide Group : Essential for enzyme inhibition and enhancing solubility.
- Tetrahydroquinoline Core : Provides structural stability and is critical for biological interaction.
- Dimethoxyphenyl Moiety : Enhances antioxidant properties and may improve bioavailability.
Q & A
Q. Advanced Research Focus
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Caco-2 permeability : Assess apical-to-basal transport to predict oral bioavailability .
How can conflicting NMR spectral data (e.g., unexpected splitting patterns) be resolved?
Q. Advanced Research Focus
- Variable temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- COSY/TOCSY : Assign coupled protons in the tetrahydroquinoline ring to confirm regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
